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Compound of Interest

Compound Name: (4-Cyanophenyl)thiourea

Cat. No.: B041075 Get Quote

An In-depth Technical Guide to the Spectroscopic Profile of (4-Cyanophenyl)thiourea

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Cyanophenyl)thiourea, tailored for researchers, scientists, and professionals in drug

development. This document presents key analytical data including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with

detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties
IUPAC Name: (4-Cyanophenyl)thiourea

Molecular Formula: C₈H₇N₃S[1]

Molecular Weight: 177.22 g/mol [1]

CAS Number: 3460-55-7[1]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (4-Cyanophenyl)thiourea and

its derivatives. Data for closely related compounds are included for comparative reference, as

they provide characteristic signals for the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data

Proton
Assignment

Expected
Chemical Shift
(δ, ppm) in
DMSO-d₆

Reference
Compound

Reported
Chemical Shift
(δ, ppm) in
DMSO-d₆

Citation

N-H (Thiourea)
~9.5 - 12.0

(broad signals)

N-Benzoyl-N′-(4′-

cyanophenyl)thio

urea

12.70, 11.69 [2]

Aromatic C-H
~7.5 - 8.3

(multiplet)

N-Benzoyl-N′-(4′-

cyanophenyl)thio

urea

7.50 - 8.30 [2]

-NH₂ (Thiourea)
~7.2 (broad

signal)
Thiourea ~7.2 [3]

Table 2: ¹³C NMR Spectroscopic Data

Carbon
Assignment

Expected
Chemical Shift
(δ, ppm) in
DMSO-d₆

Reference
Compound

Reported
Chemical Shift
(δ, ppm) in
DMSO-d₆

Citation

C=S

(Thiocarbonyl)
~180 Thiourea 181.95 [3]

C≡N (Nitrile) ~119

N-Benzoyl-N′-(4′-

cyanophenyl)thio

urea

119.2 [2]

Aromatic C ~108 - 151

N-Benzoyl-N′-(4′-

cyanophenyl)thio

urea

108.6 - 142.7 [2]

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data
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Functional
Group

Vibration
Mode

Expected
Wavenumb
er (cm⁻¹)

Reference
Compound

Reported
Wavenumb
er (cm⁻¹)

Citation

N-H Stretching ~3200 - 3400

N-Benzoyl-N′-

(4′-

cyanophenyl)

thiourea

3229 [2]

C-H

(Aromatic)
Stretching ~3000 - 3100

N-Benzoyl-N′-

(4′-

cyanophenyl)

thiourea

3030 [2]

C≡N (Nitrile) Stretching ~2220 - 2230

N-Benzoyl-N′-

(4′-

cyanophenyl)

thiourea

2223 [2]

N-H Bending ~1590 - 1620

N-Benzoyl-N′-

(4′-

cyanophenyl)

thiourea

1592 [2]

C=S Stretching ~1080 - 1270

N-Benzoyl-N′-

(4′-

cyanophenyl)

thiourea

1262 (N-

C=S), 834

(C=S)

[2]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
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Ion
m/z
(Expected)

Fragmentati
on

Reference
Compound

Observed
m/z

Citation

[M]+ 177 Molecular Ion

(4-

Cyanophenyl)

thiourea

-

[M - NH₃]+ 160
Loss of

Ammonia
- -

[C₇H₄N₂S]+ 148

Fragmentatio

n of thiourea

moiety

- -

[C₇H₅N₂]+ 117

4-

aminobenzon

itrile fragment

- -

[C₆H₄CN]+ 102
Cyanophenyl

cation
- -

Experimental Protocols
Synthesis of (4-Cyanophenyl)thiourea Derivatives
A general and efficient method for synthesizing N-aroyl-N′-(4′-cyanophenyl)thioureas involves a

one-pot reaction.[4]

Preparation of Isothiocyanate: A mixture of an appropriate aroyl chloride (e.g., p-

methoxybenzoyl chloride, 2.0 eq.) and potassium thiocyanate (2.0 eq.) is stirred in dry

acetone (20 mL) at room temperature for 30 minutes. This step generates the corresponding

aroyl isothiocyanate in situ.

Thiourea Formation: 4-aminobenzonitrile (2.0 eq.) dissolved in dry acetone is added to the

reaction mixture.

Reaction and Isolation: The mixture is heated to reflux for 2-5 hours, with the reaction

progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is
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poured onto crushed ice to precipitate the product. The solid is then filtered, washed with

water, and dried to yield the N-aroyl-N′-(4′-cyanophenyl)thiourea derivative.[4]

Synthesis Workflow

Aroyl Chloride +
Potassium Thiocyanate

Stir in Dry Acetone
(30 min, RT)

Step 1 In situ formation of
Aroyl Isothiocyanate Add 4-aminobenzonitrile

Step 2
Reflux (2-5 hours)

Step 3
Precipitate on Ice

Step 4
Filter, Wash, Dry Final Product:

(4-Cyanophenyl)thiourea Derivative

Click to download full resolution via product page

Caption: General workflow for the synthesis of (4-Cyanophenyl)thiourea derivatives.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer

operating at 300 MHz or higher. Samples are dissolved in deuterated dimethyl sulfoxide

(DMSO-d₆), with tetramethylsilane (TMS) used as the internal standard.[4]

IR Spectroscopy: FT-IR spectra are recorded using an FT-IR spectrophotometer. Samples

are prepared as KBr discs.[4]

Mass Spectrometry: Mass spectra are obtained using an LC-MS/MS system with an

electrospray ionization (ESI) source operating in positive ion mode. The analysis is often

performed in multiple-reaction monitoring (MRM) mode to enhance sensitivity and selectivity.

[5]

Key Structural Interpretations
NMR Spectra
In the ¹H NMR spectrum, the protons of the N-H groups in the thiourea moiety are expected to

appear as broad singlets at a high chemical shift (downfield), typically between 9.5 and 12.7

ppm, due to their acidic nature and hydrogen bonding. The aromatic protons on the

cyanophenyl ring will appear as a multiplet in the aromatic region (7.5-8.3 ppm).
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In the ¹³C NMR spectrum, the most characteristic signal is that of the thiocarbonyl carbon

(C=S), which is highly deshielded and appears around 180-182 ppm. The nitrile carbon (C≡N)

signal is found at approximately 119 ppm.

IR Spectrum
The IR spectrum provides clear evidence for key functional groups. A sharp, strong absorption

band around 2223-2225 cm⁻¹ is characteristic of the C≡N stretching vibration. The N-H

stretching vibrations of the thiourea group are observed as one or more bands in the 3200-

3400 cm⁻¹ region. The C=S bond typically shows weaker absorptions at lower wavenumbers.

Mass Spectrum Fragmentation
The mass spectrum provides information on the molecular weight and structural fragments of

the molecule. The molecular ion peak ([M]+) is expected at m/z 177. A logical fragmentation

pathway involves the initial loss of ammonia or cleavage of the thiourea group, leading to

characteristic fragment ions.

Proposed MS Fragmentation Pathway

Molecular Ion [M]+
m/z = 177

[M - NH₃]+
m/z = 160

- NH₃

[C₇H₅N₂]+
m/z = 117

- CSNH₂

[C₆H₄CN]+
m/z = 102

- NH

Click to download full resolution via product page
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Caption: Proposed fragmentation pathway for (4-Cyanophenyl)thiourea in Mass

Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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